molecular formula C20H22ClN3O3 B2826308 (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea CAS No. 1235698-59-5

(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

Cat. No.: B2826308
CAS No.: 1235698-59-5
M. Wt: 387.86
InChI Key: DXDJAGJGMCYTRC-VOTSOKGWSA-N
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Description

(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction between furan and an acrylate derivative.

    Synthesis of the piperidine derivative: The piperidine ring can be functionalized with a methyl group and then reacted with the furan-2-yl acrylate to form the intermediate.

    Coupling with 3-chlorophenyl isocyanate: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylate group can be reduced to form saturated derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the acrylate group would produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-chlorophenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the furan-2-yl acrylate group.

    (E)-1-(3-chlorophenyl)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan-2-yl acrylate group in (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea might confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-3-1-4-17(13-16)23-20(26)22-14-15-8-10-24(11-9-15)19(25)7-6-18-5-2-12-27-18/h1-7,12-13,15H,8-11,14H2,(H2,22,23,26)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDJAGJGMCYTRC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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